molecular formula C29H28F2N2O3 B12618837 C29H28F2N2O3

C29H28F2N2O3

Cat. No.: B12618837
M. Wt: 490.5 g/mol
InChI Key: RUSTVRUXNCAZIA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C29H28F2N2O3 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 4-fluorobenzaldehyde with appropriate reagents to form the fluorophenyl intermediate. This intermediate is then subjected to further reactions, including cyclization and acylation, to form the final compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

C29H28F2N2O3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C29H28F2N2O3 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • 2,2-bis(4-fluorophenyl)-N-(3-{3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}propyl)acetamide
  • (2R)-2-{[(1S)-2-cyclopropanecarbonyl-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}-N-[(4-fluorophenyl)methyl]propanamide

Comparison: C29H28F2N2O3 stands out due to its unique structural features, such as the spiro-benzofuran-piperidine moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in its applications .

Properties

Molecular Formula

C29H28F2N2O3

Molecular Weight

490.5 g/mol

IUPAC Name

2-[2-(difluoromethoxy)phenyl]-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C29H28F2N2O3/c1-34-26-13-7-11-22-24-18-23(21-10-5-6-12-25(21)35-28(30)31)32-33(24)29(36-27(22)26)16-14-20(15-17-29)19-8-3-2-4-9-19/h2-13,20,24,28H,14-18H2,1H3

InChI Key

RUSTVRUXNCAZIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3(CCC(CC3)C4=CC=CC=C4)N5C2CC(=N5)C6=CC=CC=C6OC(F)F

Origin of Product

United States

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